N-Desmethyl Rilmazolam N-Desmethyl Rilmazolam
Brand Name: Vulcanchem
CAS No.:
VCID: VC16586452
InChI: InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26)
SMILES:
Molecular Formula: C18H13Cl2N5O
Molecular Weight: 386.2 g/mol

N-Desmethyl Rilmazolam

CAS No.:

Cat. No.: VC16586452

Molecular Formula: C18H13Cl2N5O

Molecular Weight: 386.2 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyl Rilmazolam -

Specification

Molecular Formula C18H13Cl2N5O
Molecular Weight 386.2 g/mol
IUPAC Name 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide
Standard InChI InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26)
Standard InChI Key PVNXUCAAXXYFKB-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl

Introduction

Chemical and Structural Profile of N-Desmethyl Rilmazolam

Molecular Characteristics

N-Desmethyl Rilmazolam (C₁₈H₁₃Cl₂N₅O; molecular weight 386.23 g/mol) belongs to the triazolobenzodiazepine class, distinguished by a triazole ring fused to a benzodiazepine core . The absence of a methyl group at the N-position differentiates it from its parent compound, Rilmazafone, and influences its receptor binding affinity.

Synthesis and Metabolic Pathways

PropertyValue
Molecular FormulaC₁₈H₁₃Cl₂N₅O
Molecular Weight386.23 g/mol
Half-Life2–4 hours
Primary Metabolic PathwayCytochrome P450-mediated hydrolysis
SolubilityLipophilic (DMSO >50 mg/mL)

Pharmacological Mechanisms and Effects

GABA Receptor Modulation

N-Desmethyl Rilmazolam enhances GABAergic neurotransmission by binding to the benzodiazepine site of GABAₐ receptors, particularly those containing α₁ and α₂ subunits . This interaction increases chloride ion influx, hyperpolarizing neurons and reducing neuronal excitability. Compared to alprazolam, it exhibits 70% higher affinity for α₁-containing receptors, correlating with pronounced sedative effects .

Table 2: Comparative Pharmacokinetics of Rilmazafone Metabolites

MetaboliteHalf-Life (hours)Blood Concentration Range (ng/g)
Rilmazolam1.07.9–170
N-Desmethyl Rilmazolam2.0–4.01.4–65
Di-Desmethyl Rilmazolam11.0–16.070–170

Forensic Toxicology and Case Studies

Analytical Detection Methods

High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for detecting N-Desmethyl Rilmazolam in biological matrices . Protein precipitation followed by solid-phase extraction achieves a lower limit of quantification (LLOQ) of 1.0 ng/g in whole blood .

Postmortem Investigations

Two Swedish forensic cases demonstrated the compound’s role in fatal intoxications:

  • Case 1: Femoral blood concentrations of 65 ng/g N-Desmethyl Rilmazolam, alongside 170 ng/g di-desmethyl rilmazolam, were deemed causative in a death involving polypharmacy (haloperidol, fluoxetine) .

  • Case 2: Lower concentrations (1.4 ng/g) contributed to a fatality involving pregabalin and loperamide, highlighting synergistic toxicity risks .

Clinical and Therapeutic Considerations

Adverse Effects and Risks

The compound’s narrow therapeutic index is evidenced by case reports of respiratory depression at blood concentrations >50 ng/g . Concurrent use with opioids or sedative-hypnotics exacerbates CNS depression, necessitating cautious postmortem interpretation.

Research Applications and Methodological Guidelines

In Vitro and In Vivo Protocols

For experimental studies:

  • Stock Solutions: Prepare in DMSO at 10 mM, stored at -80°C in aliquots .

  • Animal Administration: Use 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline for intravenous delivery.

Analytical Best Practices

  • Calibration Standards: Synthesize in-house using purified reference material to mitigate matrix effects .

  • Cross-Validation: Confirm HRMS findings with immunoassays targeting benzodiazepine epitopes .

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